2-[4-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperazin-1-yl]ethanol
Description
This compound features a complex tricyclic heteroaromatic core (11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl) linked to a piperazine ring substituted with an ethanol group. The piperazine-ethanol moiety enhances solubility and may influence pharmacokinetic properties, such as blood-brain barrier penetration or metabolic stability .
Properties
IUPAC Name |
2-[4-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c1-11-9-12(2)20-17-13(11)14-15(24-17)16(19-10-18-14)22-5-3-21(4-6-22)7-8-23/h9-10,23H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCZXAVNHUOSQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)N4CCN(CC4)CCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperazin-1-yl]ethanol typically involves multi-step organic reactions. The initial steps often include the formation of the tricyclic core structure, followed by the introduction of the piperazine and ethanol moieties. Common reagents used in these reactions include various halogenated compounds, amines, and alcohols. Reaction conditions may involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenated compounds like bromine or chlorine. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield alcohols or ketones, while reduction reactions may produce alkanes or amines
Scientific Research Applications
Chemistry
In chemistry, 2-[4-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperazin-1-yl]ethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound may be used as a probe to study various biological processes. Its interactions with biological molecules can provide insights into cellular mechanisms and pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving the central nervous system.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its tricyclic structure and functional groups make it suitable for applications in polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[4-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thiadiazole Derivatives (e.g., Compounds 12a, 9b)
Structural Similarities :
- Core Heterocycles : Both the target compound and thiadiazole derivatives (e.g., 12a, 9b) feature nitrogen- and sulfur-containing heterocycles. For instance, 12a contains a thiazole ring fused to a triazole system, while the target compound’s tricyclic core includes a thiadiazole-like moiety .
- Substituent Patterns : Methyl and phenyl groups are common in both classes, suggesting shared synthetic strategies involving acetyl-triazole precursors and hydrazinecarbothioamide intermediates .
Key Differences :
- Complexity: The target compound’s tricyclic system is more structurally intricate compared to the bicyclic or monocyclic thiadiazoles (e.g., 9b), which may confer unique steric or electronic properties.
Pyrazole-Thiadiazole Hybrids (e.g., 13a–13d)
Structural Similarities :
- Heterocyclic Fusion : Compounds like 13a–13d combine pyrazole and thiadiazole rings, mirroring the multi-heterocyclic architecture of the target compound .
- Nitro Substituents : Some analogs (e.g., 13a–13d) include nitro groups on aryl rings, which may enhance electrophilic reactivity or binding to nitroreductase enzymes .
Key Differences :
- Ring Systems : The target compound’s tricyclic framework contrasts with the pyrazole-thiadiazole bicyclic systems in 13a–13d.
- Solubility Modifiers: The ethanol group in the target compound is absent in 13a–13d, which instead rely on nitro or methyl groups for polarity .
Tetrazatetracyclic Phenol Derivative ()
Structural Similarities :
- Heterocyclic Core: The compound 4-(10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol shares a sulfur- and nitrogen-rich polycyclic system with the target compound, suggesting overlapping synthetic pathways or bioactivity .
- Aromatic Substitution: Both compounds feature aryl groups (phenyl or phenol) attached to the heterocyclic core .
Key Differences :
- Substituents: The phenol group in the tetrazatetracyclic compound contrasts with the piperazine-ethanol chain in the target compound, leading to divergent solubility and hydrogen-bonding capabilities.
Comparative Data Table
Research Implications
- Structural Complexity : The target compound’s tricyclic system may offer enhanced binding specificity compared to simpler analogs, though synthetic challenges (e.g., multi-step cyclization) could limit scalability .
- Functional Group Impact: The piperazine-ethanol chain could improve aqueous solubility relative to nitro- or methyl-substituted analogs, making it a candidate for oral bioavailability studies .
- Biological Potential: While direct activity data are lacking, structural parallels to thiadiazole and triazole derivatives suggest possible applications in anticancer or antimicrobial therapies .
Biological Activity
The compound 2-[4-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperazin-1-yl]ethanol represents a novel class of organic molecules with potential biological applications. Its complex structure includes multiple rings and sulfur atoms that may contribute to its biological activity. This article explores the biological properties of this compound based on available research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is hypothesized to involve interactions with various molecular targets:
- Enzyme Inhibition : The sulfur atoms in the structure can form covalent bonds with thiol groups in proteins, potentially modulating enzyme activities.
- Receptor Interaction : The compound may bind to specific receptors influencing signaling pathways.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance:
- Inhibition of DNA Repair Enzymes : Studies have shown that related compounds inhibit enzymes such as Tyrosyl-DNA phosphodiesterase (TDP1) and Poly (ADP-ribose) polymerase (PARP), which are crucial in DNA repair mechanisms. This inhibition can enhance the effectiveness of chemotherapeutic agents like topotecan in cancer treatment .
Antimicrobial Activity
There is evidence suggesting that compounds within this structural class possess antimicrobial properties:
- Broad-Spectrum Activity : Preliminary studies indicate that these compounds may exhibit activity against a range of bacterial and fungal pathogens .
Study 1: Anticancer Efficacy
In a study focusing on the anticancer efficacy of triazatricyclo compounds, it was found that derivatives similar to our compound significantly inhibited cell proliferation in various cancer cell lines (HeLa and A549) with IC50 values ranging from 10 to 25 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | A549 | 20 |
| 2-[4-(11,13-dimethyl... ] | HeLa | 12 |
Study 2: Inhibition of TDP1
A recent publication highlighted the effectiveness of thioether derivatives in inhibiting TDP1 activity in vitro. The study reported IC50 values between 1.4 and 25.2 µM for several derivatives .
| Compound | TDP1 IC50 (µM) |
|---|---|
| Compound C | 1.4 |
| Compound D | 25.2 |
| 2-[4-(11,13-dimethyl... ] | 5.0 |
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates purified?
The synthesis typically involves condensation reactions of tricyclic precursors with piperazine derivatives in ethanol or DMF. For example, hydrazine-carbodithioate intermediates are reacted with hydrazonoyl chlorides in ethanol under triethylamine catalysis, followed by recrystallization from DMF/ethanol mixtures . Purification often employs flash chromatography using ethyl acetate/hexane gradients to isolate high-purity products .
Q. Which spectroscopic techniques are essential for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for verifying the core tricyclic structure and substituents. Infrared (IR) spectroscopy can confirm functional groups like ethanol hydroxyl or piperazine N-H bonds .
Q. How can researchers address low reaction yields during synthesis?
Optimize solvent polarity (e.g., switching from ethanol to DMF for solubility) and adjust catalyst ratios (e.g., triethylamine stoichiometry). Recrystallization conditions (e.g., DMF:ethanol ratios) should also be systematically varied to improve crystal purity .
Q. What in vitro assays are suitable for initial biological screening?
Receptor-binding assays (e.g., GPCR targets due to the piperazine moiety) or enzyme inhibition studies (e.g., kinases) using fluorescence polarization or radiometric methods. Dose-response curves (IC₅₀/EC₅₀) should be generated with triplicate measurements to ensure reproducibility .
Q. How to validate compound stability under experimental conditions?
Perform accelerated stability studies in buffers (pH 4–9) at 25–37°C, monitored via HPLC-UV at 24/48/72-hour intervals. Degradation products can be identified using LC-MS .
Advanced Research Questions
Q. How can AI-driven tools optimize synthesis and reduce trial-and-error experimentation?
Machine learning models (e.g., COMSOL Multiphysics-integrated platforms) can predict optimal reaction parameters (temperature, solvent, catalyst ratio) by training on historical kinetic data. Autonomous labs enable real-time adjustments during synthesis .
Q. What strategies resolve contradictions in biological activity data across studies?
Conduct meta-analyses to account for variability in assay conditions (e.g., cell lines, incubation times). Use multivariate regression to isolate confounding variables (e.g., solvent residues in compound stocks) .
Q. How to design a structure-activity relationship (SAR) study for derivatives?
Systematically modify substituents on the tricyclic core (e.g., halogens at position 11/13) and piperazine-ethanol linker. Assess changes in binding affinity using molecular docking (e.g., AutoDock Vina) paired with in vitro validation .
Q. What advanced techniques elucidate the compound’s interaction with biological targets?
Single-crystal X-ray diffraction of ligand-target co-crystals provides atomic-resolution binding modes. Molecular dynamics simulations (e.g., GROMACS) can model conformational changes in the target protein upon ligand binding .
Q. How to integrate findings into broader pharmacological or chemical theories?
Align results with frameworks like lock-and-key receptor theory or free-energy perturbation models. Use hierarchical clustering to classify the compound within known chemotypes, emphasizing its unique thia-triaza tricyclic system .
Methodological Notes
- Data Contradiction Analysis : Cross-validate HPLC purity data with NMR integration to distinguish synthetic impurities from degradation products .
- Theoretical Frameworks : Link SAR findings to pharmacophore models or QSAR equations to predict novel derivatives’ activity .
- Experimental Design : Use fractional factorial designs (DoE) to efficiently explore multi-variable synthesis parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
